
N-(2-cyanophenyl)-4-phenoxybutanamide
Vue d'ensemble
Description
N-(2-cyanophenyl)-4-phenoxybutanamide, also known as fenproporex, is a stimulant drug that was previously used as an appetite suppressant. It is a prodrug of amphetamine and has been classified as a Schedule IV controlled substance in the United States due to its potential for abuse and dependence. Although its use as a weight loss medication has been discontinued, fenproporex continues to be of interest to researchers in the fields of pharmacology and neuroscience.
Mécanisme D'action
Fenproporex acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
Fenproporex has been shown to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause feelings of euphoria and increased sociability. It also suppresses appetite and can lead to weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
Fenproporex has been used in laboratory experiments to study its effects on the brain and behavior. Its advantages include its ability to produce amphetamine-like effects without the same level of toxicity or potential for abuse. However, its use is limited by its status as a controlled substance and the potential for legal and ethical issues associated with its use.
Orientations Futures
There are several potential future directions for research on N-(2-cyanophenyl)-4-phenoxybutanamide. One area of interest is the development of new medications based on its structure and mechanism of action. Another area of research is the investigation of its potential as a treatment for neurological disorders such as ADHD and depression. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse and dependence.
Applications De Recherche Scientifique
Fenproporex has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. Studies have shown that N-(2-cyanophenyl)-4-phenoxybutanamide is a prodrug of amphetamine and is metabolized in the body to produce amphetamine-like effects. It has been suggested that this compound may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-13-14-7-4-5-10-16(14)19-17(20)11-6-12-21-15-8-2-1-3-9-15/h1-5,7-10H,6,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWLPSDDSDVOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[1-(3-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4687462.png)
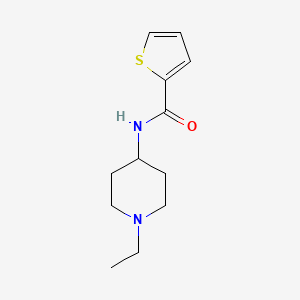
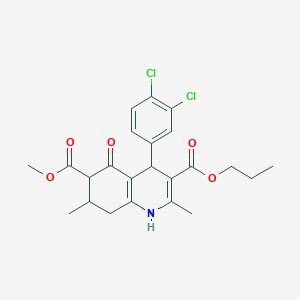
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4687478.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4687484.png)
![5-benzylidene-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4687488.png)
![3-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4687496.png)
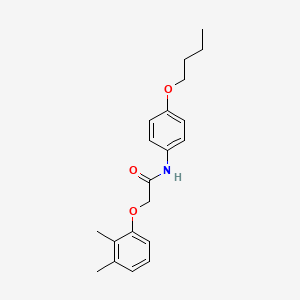

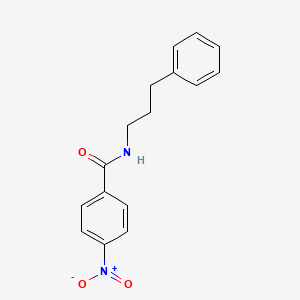
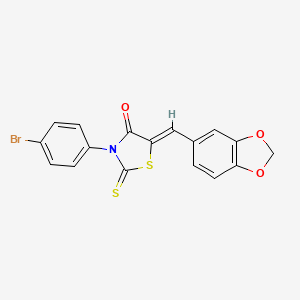
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4687538.png)
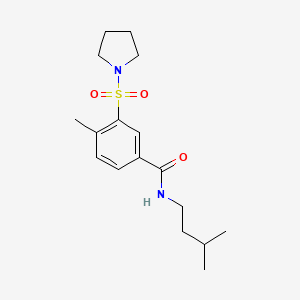
![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4687562.png)